molecular formula C4H9NO<br>C4H9NO<br>CH3CON(CH3)2 B3423120 N,N-Dimethyl(~13~C_2_)acetamide CAS No. 286367-73-5

N,N-Dimethyl(~13~C_2_)acetamide

Cat. No.: B3423120
CAS No.: 286367-73-5
M. Wt: 87.12 g/mol
InChI Key: FXHOOIRPVKKKFG-UHFFFAOYSA-N
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Description

N,N-Dimethyl(~13~C_2_)acetamide is a labeled version of N,N-Dimethylacetamide, where the carbon atoms are isotopically enriched with carbon-13. This compound is a dipolar, aprotic solvent known for its high boiling point and miscibility with water and most organic solvents. It is widely used in various chemical processes due to its stability and solvent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylacetamide can be synthesized by heating acetic acid and dimethylamine at 150°C for 3 hours. This method yields the compound in high purity and is commonly used in laboratory settings . Another method involves the reaction of dimethylamine with acetic anhydride or methyl acetate .

Industrial Production Methods

In industrial settings, N,N-Dimethylacetamide is produced by the reaction of dimethylamine with acetic anhydride or acetic acid. The product is then purified through multistage distillation in rectification columns to achieve high purity .

Mechanism of Action

The mechanism of action of N,N-Dimethylacetamide involves its ability to act as a solvent and stabilize various chemical species. It interacts with molecular targets through dipolar interactions and hydrogen bonding, facilitating various chemical reactions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethylacetamide is unique due to its specific solvent properties, high boiling point, and stability in various chemical reactions. Its ability to dissolve a wide range of compounds makes it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1+1,4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHOOIRPVKKKFG-VFZPYAPFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[13C](=O)[13CH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745664
Record name N,N-Dimethyl(~13~C_2_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286367-73-5
Record name N,N-Dimethyl(~13~C_2_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286367-73-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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